(3-Isopropylpyridin-4-yl)boronic acid
Description
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(3-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)7-5-10-4-3-8(7)9(11)12/h3-6,11-12H,1-2H3 |
InChI Key |
WPTQPIVQKRCZOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C(C)C)(O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 3 Isopropylpyridin 4 Yl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. acs.orgthieme-connect.com This reaction facilitates the synthesis of biaryl and heterobiaryl compounds by coupling an organoboron reagent, such as (3-Isopropylpyridin-4-yl)boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. wiley-vch.de The versatility of this reaction has made it a primary tool for constructing the pyridine-aryl linkage. acs.orgnih.gov
Mechanistic Understanding of the Catalytic Cycle in Suzuki-Miyaura Reactions
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex (Pd(0)Ln), forming a Pd(II) intermediate (Ar-Pd(II)-X). organic-chemistry.org The reactivity of the halide is typically I > Br > Cl. acs.org
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The boronic acid is activated by a base (e.g., Na₂CO₃, K₃PO₄), forming a more nucleophilic boronate species [Ar'B(OH)₃]⁻. organic-chemistry.org This species then reacts with the Pd(II) intermediate to form a new diorganopalladium(II) complex (Ar-Pd(II)-Ar'), displacing the halide. organic-chemistry.org This is often the rate-determining step of the cycle.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the diorganopalladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. organic-chemistry.org
This well-established mechanism is applicable to heteroaryl boronic acids, including the subject pyridylboronic acid derivative. researchgate.netnih.gov
Scope and Limitations of this compound in Cross-Coupling
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura couplings can be influenced by several factors. Electron-deficient heterocycles, such as pyridine (B92270), can present challenges. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. nih.gov Furthermore, pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the parent heterocycle and reducing the yield of the desired coupled product. nih.govyoutube.com
The stability and reactivity of pyridylboronic acids are position-dependent. For instance, 2-pyridylboronic acids are known to be particularly prone to decomposition. youtube.com While this compound is expected to be more stable than its 2-pyridyl counterpart, the potential for protodeboronation, especially under prolonged reaction times or at elevated temperatures, remains a key consideration. nih.govorgsyn.org The use of boronic esters, such as the pinacol (B44631) ester, or other masked boronate substrates like trifluoroborates and MIDA (N-methyliminodiacetic acid) boronates, can mitigate instability and improve coupling efficiency. thieme-connect.comnih.gov
Ligand and Catalyst Systems for Efficient Cross-Coupling of Heterocyclic Boronic Acids
To overcome the challenges associated with coupling electron-deficient or unstable heteroaryl boronic acids, significant effort has been dedicated to developing highly active and robust catalyst systems. The choice of ligand coordinated to the palladium center is crucial.
Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have proven effective in promoting the coupling of challenging substrates, including aryl chlorides. acs.orgthieme-connect.com Biarylphosphines, like SPhos and XPhos, are particularly noteworthy for their ability to facilitate fast reactions under mild conditions, which helps to minimize the decomposition of sensitive boronic acids. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with palladium, leading to highly active and thermally stable catalysts suitable for difficult couplings. thieme-connect.com
Palladium Precatalysts: The development of palladium precatalysts, which rapidly generate the active Pd(0) species in situ, has been a significant advance. For example, the XPhos-palladium precatalyst G3 has been shown to enable the coupling of unstable boronic acids at room temperature or slightly elevated temperatures (40 °C) with short reaction times. nih.gov
For the coupling of pyridylboronic acids, systems like Pd(PPh₃)₂Cl₂ with sodium carbonate as the base are considered standard, but more specialized systems are often required for higher yields and broader substrate scope. acs.org The use of Pd₂(dba)₃ with phosphite (B83602) or phosphine (B1218219) oxide ligands has also been reported to be highly active for the coupling of 2-pyridyl boron derivatives. youtube.com
Formation of Biaryl and Heterobiaryl Compounds
The primary application of this compound in Suzuki-Miyaura reactions is the synthesis of biaryl and heterobiaryl structures, which are prevalent in medicinal chemistry and materials science. In these reactions, the boronic acid serves as the nucleophilic partner, introducing the 3-isopropyl-4-pyridyl moiety onto an aromatic or heteroaromatic ring provided by the halide coupling partner.
While direct examples for this compound are not prevalent in the reviewed literature, the general transformation is well-documented for other pyridylboronic acids. For instance, 3-pyridylboronic acid can be coupled with various bromo- and chloro-substituted heterocycles to generate complex heterobiaryls. acs.org
Table 1: Representative Suzuki-Miyaura Couplings of Pyridylboronic Acids This table presents examples with related pyridylboronic acids to illustrate the typical scope and conditions for forming heterobiaryl compounds.
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |
| 2-Pyridylboronic ester | 4-Bromoanisole | 1.5% Pd₂(dba)₃ / 4.5% Ligand 1* | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)pyridine | 74 | youtube.com |
| 3-Pyridylboronic acid | 2-Amino-5-bromopyridine | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ | 1,4-Dioxane | 5-(3-Pyridyl)-2-aminopyridine | 95 | acs.org |
| 4-Pyridylboronic ester | 6-Bromoquinoline | Pd-CataCXium A-G3 (3 mol%) | TMSOK | 1,4-Dioxane | 6-(4-Pyridyl)quinoline | 85 | nih.gov |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-3-chloropyrazine | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ | 1,4-Dioxane | 2-Amino-3-(2-methoxy-5-pyridyl)pyrazine | 78 | acs.org |
Ligand 1 refers to a specific phosphine oxide ligand described in the cited reference.
Other Transition Metal-Catalyzed Transformations
Beyond the ubiquitous palladium-catalyzed Suzuki reaction, boronic acids can participate in a variety of other transition metal-catalyzed transformations. These reactions expand the synthetic utility of compounds like this compound, enabling the formation of bonds other than C-C.
Copper-Promoted C-O and C-N Cross-Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds, specifically C-O and C-N bonds. wikipedia.orgrsc.org This reaction typically involves the coupling of an arylboronic acid with an alcohol (for C-O bonds) or an amine (for C-N bonds). organic-chemistry.orgwikipedia.org
The reaction is advantageous because it can often be performed under mild conditions, at room temperature, and open to the air, which acts as the terminal oxidant for regenerating the active Cu(II) or Cu(III) catalyst. organic-chemistry.orgwikipedia.org The general mechanism involves the formation of a copper-aryl species, which then undergoes reductive elimination with the alcohol or amine nucleophile to form the desired product. wikipedia.org
The scope of the Chan-Lam reaction is broad, encompassing phenols, alcohols, anilines, amides, and various nitrogen-containing heterocycles as coupling partners. organic-chemistry.orgyoutube.com The reactivity of pyridylamines in this coupling can be position-dependent; for example, 3-aminopyridine (B143674) has been shown to give good yields of N-arylated products, whereas 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) can be less reactive. rsc.org This suggests that this compound would be a viable substrate for coupling with various amines and phenols to generate the corresponding N-(3-isopropylpyridin-4-yl) and O-(3-isopropylpyridin-4-yl) compounds.
Table 2: Representative Chan-Lam C-N Coupling Reactions This table presents examples with related arylboronic acids to illustrate typical reaction conditions.
| Boronic Acid | Amine/Alcohol | Catalyst | Base/Additive | Solvent | Product | Yield (%) | Ref |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Diphenylamine | 90 | wikipedia.org |
| p-Tolylboronic acid | 3-Aminopyridine | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | N-(p-Tolyl)pyridin-3-amine | 70 | rsc.org |
| Phenylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 1-Phenyl-1H-pyrrole | 93 | wikipedia.org |
| Phenylboronic acid | Phenol (B47542) | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Diphenyl ether | 85 | rsc.org |
Rhodium-Catalyzed Additions to Alkenes and Carbonyl Compounds
The addition of organoboronic acids to unsaturated functionalities like alkenes and carbonyl compounds represents a powerful method for carbon-carbon bond formation. Rhodium-catalyzed systems have emerged as particularly effective for these transformations, offering high efficiency and functional group tolerance. While aryl- and 1-alkenylboronic acids are generally inert to direct ionic additions to aldehydes, their reactivity can be unlocked through catalysis. nih.gov A key step in the catalytic cycle involves the transmetalation of the organoboron reagent to a rhodium complex. nih.gov
Rhodium complexes, often in conjunction with diphosphine ligands, facilitate the addition of arylboronic acids to aldehydes in aqueous media at elevated temperatures, yielding secondary alcohols. nih.gov Furthermore, rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds provides a mild and versatile route to functionalized products. orgsyn.org These reactions benefit from the stability and ease of handling of organoboron reagents. orgsyn.org Ruthenium catalysts have also been employed for the asymmetric addition of arylboronic acids to aliphatic aldehydes, producing chiral alcohols with high enantioselectivity. nih.gov
Although specific studies on this compound in this context are not extensively documented, its behavior can be inferred from the general reactivity of arylboronic acids. The pyridine ring, particularly with its nitrogen atom, could influence the catalytic cycle through coordination to the metal center. The reaction conditions for such transformations typically involve a rhodium precursor, a suitable ligand, and a base in an appropriate solvent system.
Table 1: Representative Conditions for Rhodium-Catalyzed Additions of Arylboronic Acids
| Catalyst System | Substrate Type | Product | Typical Conditions |
| [Rh(acac)(CO)₂]/diphosphine | Aldehydes | Secondary Alcohols | Aqueous phase, 80-95°C |
| Rhodium complexes | α,β-Unsaturated Carbonyls | Conjugate Addition Products | Mild conditions, tolerates various functional groups |
| Ru-monophosphine | Aliphatic Aldehydes | Chiral Secondary Alcohols | in situ catalyst formation, base |
Intrinsic Reactivity of the Boronic Acid Moiety
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for organoboronic acids, particularly in aqueous media. The rate of this process is highly dependent on the pH of the solution and the electronic nature of the organic substituent. nih.goved.ac.uk
Kinetic studies on a wide range of (hetero)arylboronic acids have revealed complex pH-rate profiles, indicating multiple competing reaction pathways. nih.goved.ac.uk Generally, protodeboronation can be catalyzed by both acid and base. ed.ac.ukcore.ac.uk At low pH, the reaction often proceeds via a specific acid-catalyzed electrophilic substitution. In neutral to basic conditions, the formation of the more reactive boronate anion, [ArB(OH)₃]⁻, accelerates the process. ed.ac.ukcore.ac.uk For many heteroaromatic boronic acids, the rate of protodeboronation reaches a maximum at a pH where a significant concentration of both the boronic acid and its conjugate boronate exists. nih.gov
For pyridylboronic acids, stability is markedly influenced by the position of the boronic acid group relative to the nitrogen atom. Studies have shown that 3- and 4-pyridylboronic acids are significantly more stable towards protodeboronation compared to their 2-pyridyl counterparts. ed.ac.uknih.gov The 2-pyridyl isomer undergoes rapid protodeboronation, especially around neutral pH, through a mechanism involving fragmentation of a zwitterionic intermediate. nih.gov In contrast, 3- and 4-pyridylboronic acids exhibit very slow protodeboronation, with half-lives potentially exceeding a week even at elevated temperatures and high pH. ed.ac.uknih.gov The presence of the isopropyl group in this compound is not expected to dramatically alter this inherent stability.
Table 2: General pH-Dependence of Protodeboronation for Pyridylboronic Acids
| Boronic Acid Isomer | Relative Stability | Optimal pH for Protodeboronation | Mechanistic Feature |
| 2-Pyridyl | Low | Neutral pH | Fragmentation of zwitterion |
| 3-Pyridyl | High | Very slow across pH range | More stable structure |
| 4-Pyridyl | High | Very slow across pH range | More stable structure |
The boron atom in boronic acids possesses a vacant p-orbital, conferring Lewis acidic character. This property allows organoboron compounds to act as catalysts for a variety of organic transformations, often by activating substrates through coordination. nih.govmdpi.com Boronic acids have been shown to catalyze reactions such as carbonyl condensations, cycloadditions, and the ring-opening of epoxides. nih.gov The catalytic activity stems from the reversible formation of covalent bonds with oxygen or nitrogen atoms in the substrate. nih.gov
While highly fluorinated boranes like B(C₆F₅)₃ are exceptionally strong Lewis acids used in defunctionalization reactions, simpler boronic acids can also exhibit useful catalytic activity. mdpi.comrsc.org The Lewis acidity of this compound, while modest, could be harnessed to promote reactions involving the activation of carbonyl compounds or other Lewis basic substrates. The presence of the pyridine nitrogen could potentially modulate the Lewis acidity of the boron center or participate in the catalytic process itself, either through intramolecular coordination or by acting as a Brønsted base. Recent research has highlighted the often-overlooked catalytic potential of boronic acid esters, suggesting that the broader class of organoboron compounds is ripe for exploration as catalysts. acs.org
The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a valuable transformation in organic synthesis. This reaction involves the cleavage of the carbon-boron bond and the formation of a carbon-oxygen bond at the same position. A variety of methods have been developed to achieve this, often employing an oxidant to facilitate the process. nih.gov
Commonly used oxidants include hydrogen peroxide, which can be used in combination with a base or a catalyst. nih.gov More recently, milder and more environmentally benign protocols have been developed. These include catalyst- and solvent-free methods using sodium perborate, which can afford high yields of phenols in short reaction times. rsc.orgrsc.org Other approaches utilize visible-light-induced aerobic oxidation or employ carbocatalysts like graphene oxide with aqueous hydrogen peroxide. acs.orgorganic-chemistry.org The reaction generally tolerates a wide range of functional groups on the aromatic ring. nih.govrsc.org
The ipso-hydroxylation of this compound would be expected to proceed efficiently under these established conditions to yield 3-isopropyl-4-hydroxypyridine. The choice of method would depend on the desired scale, functional group compatibility, and environmental considerations.
Table 3: Selected Methods for the Ipso-Hydroxylation of Arylboronic Acids
| Oxidant/Catalyst System | Solvent | Key Features |
| Sodium Perborate (SPB) | Water or Solvent-free | Catalyst-free, rapid reaction |
| H₂O₂ / Iodine | Not specified | Mild, metal- and base-free |
| Graphene Oxide / H₂O₂ | Water | Metal-free, sustainable, mild conditions |
| N-Oxides | Not specified | Ambient temperature, tolerates wide functional group range |
Advanced Applications of 3 Isopropylpyridin 4 Yl Boronic Acid in Organic Synthesis
Modular Synthesis of Complex Heterocyclic Frameworks
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govlibretexts.org Pyridylboronic acids are particularly useful in this context for introducing pyridine (B92270) rings, which are core components of many pharmaceuticals and functional materials. orgsyn.org
(3-Isopropylpyridin-4-yl)boronic acid serves as a direct precursor for the installation of the 3-isopropylpyridin-4-yl moiety onto a variety of molecular scaffolds. This modular approach allows for the late-stage functionalization of complex molecules, providing rapid access to libraries of related compounds. The reaction couples the pyridylboronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.org For instance, the established coupling of 3-pyridylboronic acid with 3-bromoquinoline (B21735) demonstrates the power of this method to construct complex biheterocyclic systems. orgsyn.org By analogy, this compound can be expected to undergo similar transformations.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant A | Reactant B (Example) | Catalyst/Base | Expected Product |
|---|---|---|---|
| This compound | Aryl Halide (e.g., 4-Bromotoluene) | Pd(PPh₃)₄ / Na₂CO₃ | 4-(4-Methylphenyl)-3-isopropylpyridine |
| This compound | Heteroaryl Halide (e.g., 2-Chloropyrimidine) | Pd₂(dba)₃, XPhos / K₃PO₄ | 2-(3-Isopropylpyridin-4-yl)pyrimidine |
The isopropyl group at the 3-position can influence the reaction by providing steric hindrance, which may affect the efficiency and regioselectivity of the coupling. Furthermore, the stability of heterocyclic boronic acids can be a challenge, as they are sometimes prone to protodeboronation under coupling conditions. nih.gov To mitigate this, they can be converted to more stable derivatives, such as boronic esters or organotrifluoroborates, prior to coupling. nih.gov
Contributions to Asymmetric Synthesis Methodologies (e.g., via Boronic Esters)
Boronic acids are key precursors for generating chiral boronic esters, which are powerful intermediates in asymmetric synthesis. By reacting a boronic acid with a chiral diol, such as pinanediol or (2R,3R)-2,3-butanediol, a new chiral center is not created, but the resulting boronic ester exists as a diastereomeric mixture that can often be separated or used in diastereoselective reactions. More importantly, these chiral esters can undergo stereospecific transformations. nih.gov
While specific examples utilizing this compound are not documented in peer-reviewed literature, the general methodology is broadly applicable. The conversion to a chiral boronic ester allows the pyridine-containing fragment to be used in reactions like the asymmetric homologation or conjugate addition, enabling the construction of stereochemically complex molecules. researchgate.net The synthesis of dipeptidyl boronic esters, for example, often involves the coupling of an amino boronate with an amino acid, showcasing the utility of boronic acid derivatives in creating chiral structures. nih.gov
Functional Group Transformations and Derivatizations Mediated by the Compound
The boronic acid functional group is exceptionally versatile and can be transformed into a wide array of other functionalities, often stereospecifically. This allows a molecule like this compound to act as a synthetic linchpin, where the boron moiety is first used in a key bond-forming reaction (like Suzuki coupling) and then converted to another group.
Common transformations of the C-B bond include:
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide yields the corresponding phenol (B47542) (a pyridinol in this case), introducing a hydroxyl group. researchgate.net
Halogenation: Reaction with reagents like copper(II) bromide or chloride can replace the boronic acid with a halogen atom.
Amination: The Chan-Lam-Evans reaction allows for the formation of a C-N bond by coupling the boronic acid with an amine, amide, or other nitrogen nucleophile using a copper catalyst. researchgate.net
In addition to the reactivity of the boronic acid, the pyridine ring itself can be derivatized. The nitrogen atom can undergo N-alkylation or N-oxidation, and the ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.
Table 2: Potential Functional Group Transformations
| Starting Material | Reagents | Resulting Functional Group | Product Example |
|---|---|---|---|
| This compound | H₂O₂, NaOH | Hydroxyl (-OH) | 3-Isopropylpyridin-4-ol |
| This compound | Aniline, Cu(OAc)₂, O₂ | Amine (-NHPh) | N-Phenyl-3-isopropylpyridin-4-amine |
| This compound | CuBr₂, H₂O | Bromide (-Br) | 4-Bromo-3-isopropylpyridine |
Design and Application of Boronic Acid-Based Receptors and Sensors
A significant application of boronic acids is in the design of chemical sensors, particularly for the detection of saccharides and other diol-containing compounds. mdpi.com This sensing capability stems from the unique ability of the boronic acid group to form reversible covalent bonds with 1,2- or 1,3-diols, creating five- or six-membered cyclic boronate esters. mdpi.com
For a boronic acid to function as a useful sensor, this binding event must be coupled to a measurable output signal, such as a change in fluorescence or color. Arylboronic acids are often designed with an adjacent fluorophore. In the case of this compound, the pyridine ring itself can act as the signaling unit. The binding of a diol to the boron center alters the electronic properties of the boron atom (from a neutral Lewis acid to an anionic boronate center), which in turn perturbs the electronic structure of the attached pyridine ring. This can lead to a detectable change in its fluorescence emission or UV-Vis absorption spectrum. The design of such sensors often involves modulating the photoinduced electron transfer (PET) process between the receptor (boronic acid) and the fluorophore (pyridine ring).
Emerging Applications in Materials Science (e.g., Precursors for Organic Electronic Devices)
In materials science, arylboronic acids are critical building blocks for the synthesis of π-conjugated polymers and small molecules used in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The Suzuki-Miyaura coupling reaction is the primary method used to polymerize monomers or construct complex architectures for these materials. americanelements.com
Incorporating heterocyclic units like pyridine into conjugated systems is a common strategy for tuning the electronic properties of the resulting materials. The pyridine ring is electron-deficient, and its inclusion can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a material, facilitating electron injection or transport. This compound could be used as a monomer or building block to introduce an electron-deficient, sterically-influenced pyridine unit into a larger conjugated system. The isopropyl group would enhance the solubility of the resulting polymer or large molecule, which is a crucial factor for solution-based processing and device fabrication. The synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs) is one area where borinic acids, related to boronic acids, have been explored for optoelectronic properties. americanelements.com
Role of Boronic Acid Moiety in Medicinal Chemistry and Chemical Biology
Boronic Acids as a Privileged Scaffold in Drug Discovery
The boronic acid group has become an indispensable tool in modern drug discovery, transitioning from a niche chemical curiosity to a privileged scaffold in medicinal chemistry. nih.govnbinno.combohrium.com Initially, the use of boron-containing compounds in medicine was met with skepticism due to concerns about potential toxicity. nih.gov However, this perception has shifted dramatically, particularly after the successful introduction of bortezomib (B1684674) (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003 for treating multiple myeloma. nih.govmdpi.com The approval of subsequent boronic acid drugs, including ixazomib (B1672701) and vaborbactam, has further solidified their importance and spurred a surge in research. nih.govmdpi.comsci-hub.se
The value of boronic acids in drug discovery stems from a combination of unique chemical properties and versatile reactivity. nih.govnbinno.com They are recognized for their stability, relatively low toxicity, and the fact that they degrade to boric acid, a naturally occurring compound that can be eliminated by the body. nih.gov The incorporation of a boronic acid moiety can significantly modify a molecule's selectivity, as well as its physicochemical and pharmacokinetic profiles, often leading to improved biological activity. nih.govresearchgate.net This has led to their widespread use as building blocks for creating complex and targeted therapeutic agents. nbinno.comchemrxiv.orgchem-space.com
Design and Synthesis of Boronic Acid-Containing Bioactive Molecules
The design of boronic acid-based drugs often leverages several rational approaches, including substrate mimicry, peptidomimetics, and bioisosteric replacement. sci-hub.se A key strategy involves designing the boronic acid to act as a transition-state analog inhibitor, where the boron atom mimics the tetrahedral intermediate of an enzymatic reaction. mdpi.com
The synthesis of these bioactive molecules is facilitated by the versatile reactivity of the boronic acid group. nih.gov One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction, which efficiently forms carbon-carbon bonds and is a cornerstone in the construction of the complex molecular architectures of modern drugs. nbinno.comchemrxiv.orgwikipedia.org Other important synthetic reactions include the Chan-Lam coupling for forming carbon-nitrogen or carbon-oxygen bonds and various methods for direct borylation of organic molecules. nih.govwikipedia.org The development of stereoselective synthesis methods, such as the Matteson homologation, has been crucial for creating chiral α-aminoboronic acid derivatives for use in peptidyl boronate inhibitors. nih.gov
Table 1: Key Synthetic Reactions for Boronic Acid-Containing Molecules
| Reaction Name | Description | Significance in Drug Discovery |
|---|---|---|
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. chemrxiv.org | The most frequently used reaction for creating C-C bonds in the synthesis of bioactive molecules. chemrxiv.org |
| Chan-Lam Coupling | A copper-catalyzed reaction of a boronic acid with an N-H or O-H containing compound. wikipedia.org | Forms new carbon-nitrogen or carbon-oxygen bonds, expanding synthetic possibilities. wikipedia.org |
| Miyaura Borylation | A palladium-catalyzed reaction of aryl halides with diboronyl esters to form aryl boronic esters. wikipedia.org | A key method for synthesizing the boronic acid building blocks themselves. wikipedia.org |
| Matteson Homologation | A stereoselective method to lengthen a carbon chain by one carbon, creating α-chloroboronic esters. nih.gov | Crucial for the asymmetric synthesis of α-aminoboronic acids used in peptide-based drugs. nih.gov |
Interactions with Biological Targets and Enzyme Modulation
The therapeutic effects of boronic acid-containing drugs are primarily due to their unique interactions with biological targets, especially enzymes. nih.gov The boron atom's electron-deficient nature allows it to function as a Lewis acid, readily interacting with biological nucleophiles. wikipedia.orgrsc.org
A defining feature of the boronic acid moiety is its ability to form reversible covalent bonds with nucleophilic groups found in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, or the amine group of lysine. nih.govenamine.netnih.gov At physiological pH, the boron atom exists in a trigonal planar state but can readily accept a lone pair of electrons from a nucleophile to form a more stable, anionic tetrahedral boronate complex. wikipedia.orgrsc.org This interaction is strong enough to ensure target engagement but is also reversible, which can be advantageous in reducing the risk of permanent off-target modifications and associated toxicities. nih.govenamine.net This reversible covalent mechanism effectively mimics the transition state of many enzymatic reactions, making boronic acids potent inhibitors. mdpi.comnih.gov
The ability of boronic acids to form reversible covalent adducts has been successfully exploited to inhibit various classes of enzymes. nih.govresearchgate.net
Proteasome Inhibition: The anticancer drug bortezomib functions by having its boronic acid group form a stable, reversible complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome. nih.govnih.gov This inhibits the proteasome's function, leading to the accumulation of pro-apoptotic proteins and ultimately cell death in cancer cells. nih.govsci-hub.se Ixazomib, another proteasome inhibitor for multiple myeloma, shares this mechanism. nih.govmdpi.com
β-Lactamase Inhibition: Certain bacteria develop antibiotic resistance by producing β-lactamase enzymes that hydrolyze β-lactam antibiotics. Boronic acids have been designed to inhibit these enzymes. mdpi.com Vaborbactam, a cyclic boronic acid, is a potent β-lactamase inhibitor that binds covalently and reversibly to the catalytic serine residue in the active site of these enzymes, protecting co-administered antibiotics from degradation. nih.govmdpi.comsci-hub.se
Serine Protease Inhibition: Boronic acids are well-established inhibitors of serine proteases, where they bind to the active site serine residue. wikipedia.orgnih.gov This interaction prevents the serine from performing its nucleophilic role in peptide bond hydrolysis. nih.gov This mechanism has been applied to develop inhibitors for enzymes like human neutrophil elastase (HNE), which is implicated in inflammatory diseases. mdpi.comsci-hub.se
Table 2: Examples of Boronic Acid Enzyme Inhibitors
| Inhibitor | Target Enzyme | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| Bortezomib | 26S Proteasome | Reversible covalent binding to the active site N-terminal threonine. nih.govnih.gov | Multiple Myeloma (Anticancer). mdpi.com |
| Ixazomib | 26S Proteasome | Same mechanism as bortezomib. nih.gov | Multiple Myeloma (Anticancer). mdpi.com |
| Vaborbactam | Serine β-Lactamases | Reversible covalent binding to the active site serine residue. sci-hub.se | Used with antibiotics to treat bacterial infections. mdpi.com |
| Talabostat | Dipeptidyl Peptidases | Inhibition via interaction with the active site serine. | Investigated for anticancer applications. |
| Various Peptidyl Boronates | Human Neutrophil Elastase (HNE) | Forms a stable transition state complex with the active site serine. mdpi.comnih.gov | Investigated for inflammatory diseases like cystic fibrosis. sci-hub.se |
Bioisosteric Replacements in Lead Compound Optimization
In the process of lead optimization, medicinal chemists frequently use bioisosteric replacement—the substitution of one functional group for another with similar physicochemical properties—to enhance a drug candidate's potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net The boronic acid group is considered a versatile bioisostere for several common functional groups, including carboxylic acids, phenols, and carbonyl groups. nih.govresearchgate.net
For instance, the electrophilic boron atom in a boronic acid can mimic the carbonyl carbon in a β-lactam ring, leading to the design of potent β-lactamase inhibitors. nih.govmdpi.com In another example, researchers successfully replaced the phenolic hydroxyl group of Combretastatin A-4 (a potent tubulin polymerization inhibitor) with a boronic acid. nih.govodu.edu This bioisosteric replacement was based on the rationale that the boronic acid could engage in similar hydrogen bonding interactions within the target protein's binding site. odu.edu Such replacements can fine-tune a lead compound, improving its properties to create a viable clinical candidate. nih.gov
Theoretical and Computational Investigations of 3 Isopropylpyridin 4 Yl Boronic Acid and Boronic Acid Systems
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of boronic acid systems. Studies on related molecules, such as 3- and 4-pyridineboronic acids, offer a foundation for understanding the properties of (3-Isopropylpyridin-4-yl)boronic acid. researchgate.net
The geometry of the boronic acid group relative to the pyridine (B92270) ring is a key determinant of the molecule's stability and properties. DFT calculations, using basis sets like B3LYP/6-311++G(d,p), can determine the most stable conformers by analyzing the potential energy surface associated with the rotation around the C-B bond. researchgate.net For pyridineboronic acids, planar conformations where the B(OH)₂ group is coplanar with the pyridine ring are often the most stable. The electronic properties are influenced by the interplay between the electron-withdrawing nature of the boronic acid group and the electronic characteristics of the pyridine ring, which is further modulated by the electron-donating isopropyl substituent at the 3-position.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For a pyridylboronic acid, the MEP would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Positive potential (blue) would be located around the hydrogen atoms of the hydroxyl groups, highlighting their role as hydrogen bond donors. nih.gov
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of reactivity. These descriptors help in understanding the molecule's kinetic stability and its propensity to participate in chemical reactions.
Table 1: Calculated Reactivity Descriptors for a Model Pyridineboronic Acid System
| Parameter | Definition | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | 0.189 | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ²/(2η) | 2.78 | Measures the propensity to accept electrons. |
Note: These are representative values for a model system and would vary for this compound. The presence of the isopropyl group would likely raise the HOMO energy, making the molecule a better electron donor.
Computational Modeling of Intermolecular Interactions and Solid-State Structures (e.g., Co-crystallization)
The solid-state structure of boronic acids is governed by a network of intermolecular interactions, primarily strong hydrogen bonds. Computational modeling is a vital tool for understanding and predicting these interactions, which are crucial for crystal engineering and the design of co-crystals. diva-portal.orgdiva-portal.org
This compound possesses multiple functional groups capable of forming robust intermolecular interactions:
Boronic Acid Group (-B(OH)₂): The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for the formation of characteristic dimeric synthons or extended chains and sheets.
Pyridine Nitrogen: The nitrogen atom is a strong hydrogen bond acceptor.
DFT calculations, often incorporating dispersion corrections (DFT-D), are used to simulate and analyze the energetics of these interactions in co-crystals. diva-portal.org By calculating binding energies and lattice energies, researchers can assess the stability of different supramolecular arrangements. diva-portal.orgdiva-portal.org For example, the interaction between the boronic acid's -OH group and the pyridine nitrogen of another molecule (O-H···N) is a particularly strong and directional interaction that often dictates the crystal packing.
Computational studies can explore the formation of various hydrogen-bonded synthons, such as the charge-assisted –B(OH)₂⋯carboxylate heterosynthon when co-crystallized with carboxylic acids, or interactions with other functional groups like amides. rsc.org The position of the nitrogen atom in the pyridine ring is critical in determining the final crystal structure and the specific hydrogen bonding patterns that emerge. rsc.org These computational models, validated by experimental data from X-ray diffraction, provide a deep understanding of the structural aspects of boronic acid complexes, aiding in the design of new materials with desired properties. diva-portal.orgdiva-portal.org
In Silico Approaches for Predicting Reactivity and Selectivity in Catalytic Reactions
In silico methods are increasingly used to predict the reactivity and selectivity of boronic acids in catalytic reactions, such as the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net These computational approaches can save significant time and resources by pre-screening candidates and optimizing reaction conditions.
One of the most significant side reactions for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. nih.gov Algorithms based on DFT have been developed to predict the rate of protodeboronation for a wide range of boronic acids under various pH conditions. nih.govacs.org These models are built upon a detailed mechanistic understanding of the reaction, which can proceed through multiple pathways. The rate of each pathway is correlated with a characteristic energy difference calculated using DFT. nih.gov Such predictive tools are invaluable for chemists to anticipate the stability of a boronic acid like this compound under specific reaction conditions and to select conditions that minimize this unwanted side reaction. acs.org
Computational models can also predict the relative reactivity of different boron reagents. For instance, it is generally observed that boronic acids are more reactive than their corresponding boronic esters in Suzuki-Miyaura reactions. researchgate.net This difference in reactivity can be rationalized and predicted by computational analysis of their electronic properties and the energy barriers of the key steps in the catalytic cycle (e.g., transmetalation). By understanding these factors, chemists can make informed decisions about which boron species to use for a particular transformation.
Table 2: Factors Influencing Predicted Reactivity in Catalytic Reactions
| Factor | Computational Approach | Predicted Effect on this compound |
|---|---|---|
| Protodeboronation Rate | DFT-aided kinetic algorithms | The electron-rich nature of the pyridine ring, enhanced by the isopropyl group, may influence susceptibility to protodeboronation. Predictive algorithms can quantify this risk across a pH range. nih.govacs.org |
| Transmetalation Barrier | DFT calculation of transition states | The electronic properties of the pyridyl ring and the steric bulk of the isopropyl group will affect the energy barrier for the transfer of the aryl group to the metal catalyst. |
| Nucleophilicity | Calculation of electronic descriptors | The nucleophilicity of the boron reagent is a key characteristic of its reactivity. The electron-donating isopropyl group is expected to increase the nucleophilicity compared to unsubstituted pyridineboronic acid. researchgate.net |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. researchgate.net These methods are central to computer-aided drug design. umpr.ac.id
Molecular Docking predicts the preferred binding orientation of a ligand within the active site of a receptor. researchgate.net The process involves sampling a large number of possible conformations and scoring them based on their binding affinity. For boronic acids, which can act as covalent inhibitors, docking simulations are particularly important. The boron atom can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site. nih.gov This interaction involves a change in the boron atom's hybridization from trigonal planar (sp²) to tetrahedral (sp³). nih.gov Docking studies can identify key interactions, such as hydrogen bonds between the boronic acid's hydroxyl groups and the protein, and hydrophobic interactions involving the isopropyl-pyridine moiety. biorxiv.org
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.netbiotechrep.ir Starting from a docked pose, MD simulations model the movements of every atom in the system, offering insights into the stability and flexibility of the complex. umpr.ac.idmdpi.com Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the conformational stability of the protein and the ligand's binding pose over the simulation time. biotechrep.ir
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein upon ligand binding. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, revealing the most persistent and important interactions for binding affinity. mdpi.com
These simulations can validate the docking results and provide a more detailed understanding of the binding thermodynamics, helping to rationalize the ligand's potency and selectivity. nih.gov For this compound, these simulations could be used to explore its potential as an inhibitor for various enzymes where boronic acids are known to be active.
Conclusion and Future Research Directions
Summary of the Current Research Landscape for (3-Isopropylpyridin-4-yl)boronic Acid
A comprehensive review of the current scientific literature reveals that dedicated research focusing exclusively on this compound is exceptionally limited. Its presence is primarily noted in the catalogs of chemical suppliers, indicating its availability for research purposes. However, in-depth studies detailing its synthesis, characterization, and application are yet to be published. The current understanding of this compound is therefore theoretical, based on the well-established chemistry of boronic acids and, more specifically, pyridinylboronic acids. These related compounds are recognized for their versatility as building blocks in organic synthesis, particularly in cross-coupling reactions. sigmaaldrich.comresearchgate.net The stability of pyridinylboronic acids can be influenced by the position of the boronic acid group, with 3- and 4-pyridylboronic acids generally showing greater stability than their 2-pyridyl counterparts. acs.org This suggests that this compound likely possesses reasonable stability for use in synthetic applications.
Prospects for Novel Synthetic Methodologies
While a specific, optimized synthesis for this compound is not documented, established methods for preparing other pyridinylboronic acids offer clear guidance. The most common approaches involve the borylation of a corresponding halopyridine. arkat-usa.org
A probable synthetic route would involve the following key steps:
Halogenation of 3-isopropylpyridine to introduce a bromine or iodine atom at the 4-position.
Metal-halogen exchange using an organolithium reagent (like n-butyllithium) or Grignard reagent formation.
Borylation of the resulting organometallic intermediate with a trialkyl borate (B1201080), such as triisopropyl borate, followed by acidic workup to yield the boronic acid. arkat-usa.org
Alternative "in situ" quench procedures, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate, could offer higher yields, especially if the starting materials are sensitive. arkat-usa.org Furthermore, palladium-catalyzed cross-coupling of a suitable halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), presents another viable and increasingly popular synthetic strategy. nih.gov
| Synthetic Step | Common Reagents | Anticipated Outcome |
| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | 4-Bromo-3-isopropylpyridine or 4-Iodo-3-isopropylpyridine |
| Metal-Halogen Exchange | n-Butyllithium or Magnesium turnings | 3-Isopropyl-4-lithiopyridine or 4-(Bromomagnesio)-3-isopropylpyridine |
| Borylation | Triisopropyl borate followed by HCl | This compound |
Untapped Potential in Catalysis and Materials Science Applications
The true potential of this compound likely lies in its application as a building block in catalysis and materials science, mirroring the utility of other pyridinylboronic acids.
Catalysis:
The primary catalytic application for this compound would be in Suzuki-Miyaura cross-coupling reactions . nbinno.com This powerful palladium-catalyzed reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide. This compound could be used to introduce the 3-isopropylpyridin-4-yl moiety into a wide range of organic molecules, a valuable transformation in the synthesis of complex pharmaceuticals and agrochemicals. chemimpex.com The isopropyl group may also influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning the reactivity and selectivity of catalytic processes.
Materials Science:
In materials science, pyridinylboronic acids are utilized in the construction of advanced materials. chemimpex.comacs.org The pyridine (B92270) nitrogen atom can act as a ligand for metal coordination, while the boronic acid group can form hydrogen-bonded networks or be incorporated into polymers. acs.org this compound could, therefore, be a valuable monomer for the synthesis of:
Coordination polymers and metal-organic frameworks (MOFs): The pyridine unit can bind to metal centers, creating extended structures with potential applications in gas storage, separation, and catalysis.
Liquid crystals: The rigid pyridyl ring combined with the flexible isopropyl group could be conducive to the formation of liquid crystalline phases.
Supramolecular assemblies: The boronic acid moiety can form reversible covalent bonds with diols, leading to the self-assembly of complex architectures. acs.org
Future Avenues in Chemical Biology and Rational Drug Design
Boronic acids have emerged as a significant pharmacophore in modern drug discovery, with several FDA-approved drugs containing this functional group. nih.govmdpi.com The ability of the boronic acid to form reversible covalent bonds with active site serine or threonine residues makes them potent enzyme inhibitors. nih.gov
The this compound scaffold holds promise in several areas of medicinal chemistry:
Enzyme Inhibition: It could be explored as a potential inhibitor for various enzymes, including proteases and kinases, which are key targets in cancer and inflammatory diseases. nih.govsigmaaldrich.com The pyridyl ring can engage in hydrogen bonding and π-stacking interactions within an enzyme's active site, while the boronic acid acts as a warhead.
Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids or aldehydes, potentially improving a drug candidate's pharmacokinetic properties. nih.gov
Targeted Drug Delivery: The unique reactivity of boronic acids with diols could be exploited for developing drug delivery systems that target specific carbohydrate structures on cell surfaces.
The introduction of the isopropyl group provides a lipophilic substituent that can influence the molecule's binding affinity and membrane permeability.
| Potential Application Area | Key Feature of this compound | Therapeutic Target Examples |
| Enzyme Inhibition | Reversible covalent bonding of the boronic acid group | Proteasomes (cancer), Beta-lactamases (bacterial infections) |
| Bioisosteric Replacement | Mimicking other functional groups to improve drug properties | Replacement of carboxylic acids to enhance cell permeability |
| Drug Scaffolding | Rigid pyridyl core for building complex molecules | Kinase inhibitors (cancer), GPCR antagonists |
Broader Impact on Sustainable Chemical Synthesis
The use of this compound in catalysis aligns with the principles of green chemistry. Suzuki-Miyaura coupling reactions are known for their high atom economy and tolerance of a wide range of functional groups, often proceeding under relatively mild conditions. nih.gov The development of more efficient, potentially solvent-free or mechanochemical, methods for the synthesis of boronic acid esters further enhances the sustainability of these processes. rsc.org By serving as a readily available building block, this compound can contribute to more efficient and environmentally benign synthetic routes for complex molecules, reducing the number of steps and the generation of waste.
Q & A
Q. (Methodological Answer)
- Docking Studies : Simulate boronic acid interactions with enzyme active sites (e.g., proteasomes or β-lactamases) to predict binding modes. Focus on covalent bond formation with catalytic residues (e.g., Thr1 in proteasomes) .
- QSAR Modeling : Correlate substituent effects (e.g., isopropyl group position) with inhibitory activity using quantum mechanical calculations (e.g., DFT for boron reactivity) .
- MD Simulations : Assess boronate ester stability in aqueous environments to prioritize synthetically feasible candidates .
Basic: What analytical techniques are recommended for detecting trace boronic acid impurities in pharmaceuticals?
(Methodological Answer)
LC-MS/MS in MRM mode is optimal for sensitivity (detection limits <1 ppm). Key steps:
- Sample Prep : Avoid derivatization; use acidic mobile phases (0.1% formic acid) to protonate boronic acids, enhancing ionization .
- Column Selection : Hydrophilic interaction liquid chromatography (HILIC) columns improve retention of polar boronic acids.
- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), accuracy (spike recovery 90–110%), and precision (RSD <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
